

5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1350663

[Get Quote](#)

An In-depth Technical Guide to **5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound featuring a central 1,3-oxazole ring substituted with a methoxyphenyl group and a carboxylic acid functional group. The oxazole scaffold is a prominent feature in many biologically active molecules and pharmaceutical agents, prized for its role as a versatile pharmacophore.^[1] While specific biological activities for this particular compound are not extensively documented in publicly available literature, related oxazole, isoxazole, and oxadiazole derivatives have demonstrated a wide range of potent activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.^{[1][2][3]}

This document serves as a comprehensive technical guide, consolidating the known chemical properties, representative experimental protocols for synthesis and analysis, and the potential significance of this compound class in medicinal chemistry and drug discovery.

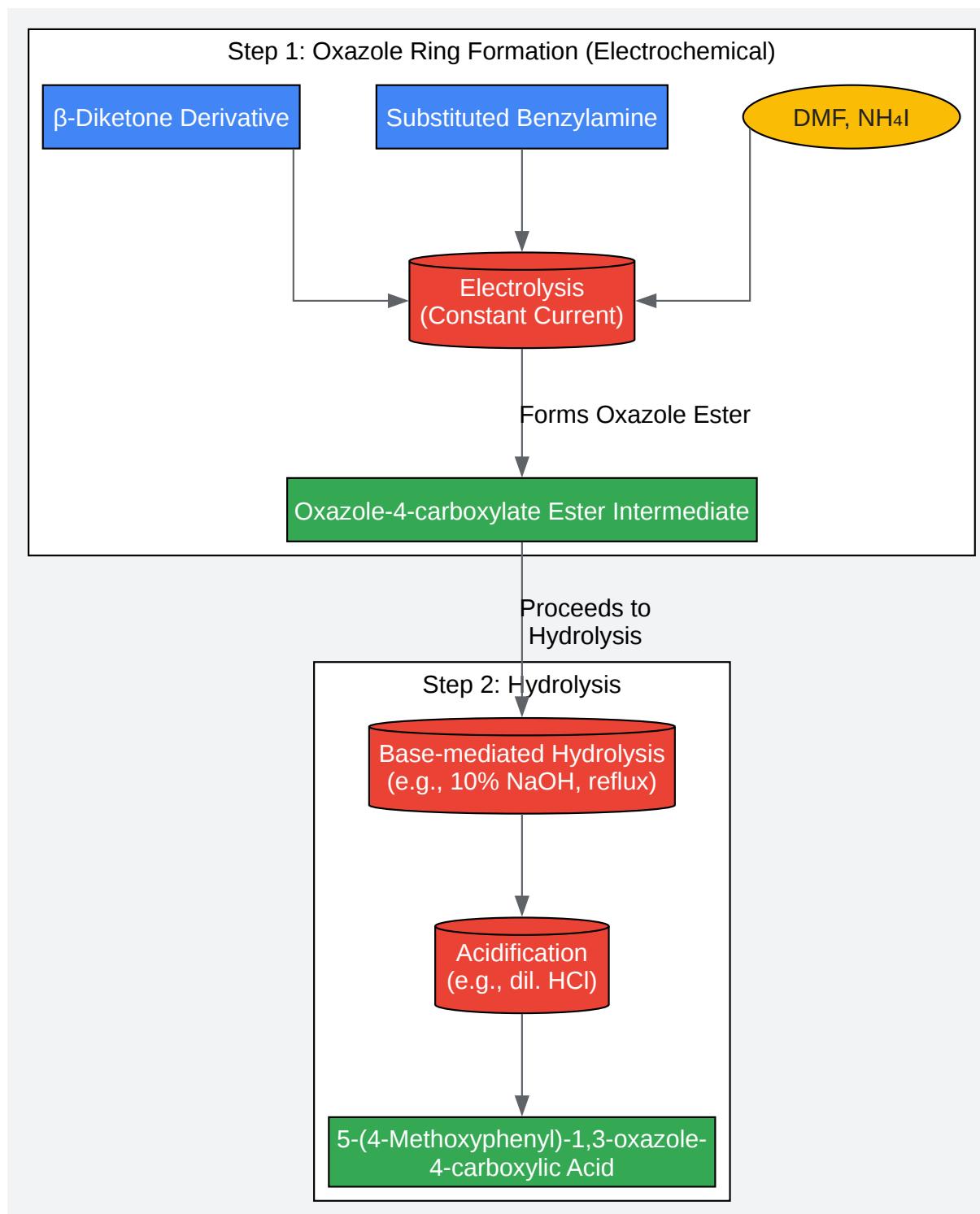
Core Chemical Properties

The fundamental physicochemical properties of **5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid** are summarized below. This data is essential for experimental design,

including reaction setup, solvent selection, and purification strategies.

Property	Value	Source(s)
CAS Number	89205-07-2	[4] [5]
Molecular Formula	C ₁₁ H ₉ NO ₄	[4] [6]
Molecular Weight	219.19 g/mol	[4]
Physical Form	Light brown solid	[4]
Melting Point	147 °C	[4]
Boiling Point	388.9 ± 32.0 °C (Predicted)	[4]
Density	1.310 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	3.11 ± 0.36 (Predicted)	[4]
Storage Temperature	Room Temperature	[4]

Chemical Identifiers:


- IUPAC Name: **5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid**.
- InChI: 1S/C11H9NO4/c1-15-8-4-2-7(3-5-8)10-9(11(13)14)12-6-16-10/h2-6H,1H3,(H,13,14).
[\[6\]](#)
- InChIKey: XVXCIDWYZMBWJU-UHFFFAOYSA-N.[\[6\]](#)
- SMILES: COC1=CC=C(C=C1)C2=C(N=CO2)C(=O)O.[\[6\]](#)

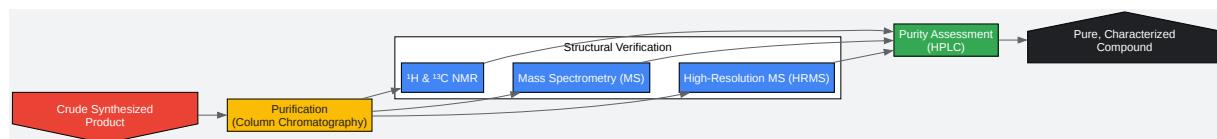
Experimental Protocols

While a specific, peer-reviewed synthesis for **5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid** is not readily available, the following sections describe representative methodologies for the synthesis and characterization of polysubstituted oxazoles based on established literature procedures for analogous compounds.[\[7\]](#)

Representative Synthesis of an Oxazole Precursor

The formation of the substituted oxazole ring can be achieved via several methods, including the electrochemical synthesis from β -diketone derivatives.^[7] The following diagram illustrates a generalized workflow for producing a functionalized oxazole, which would then undergo hydrolysis to yield the target carboxylic acid.

[Click to download full resolution via product page](#)


Caption: Generalized two-step synthesis workflow for oxazole carboxylic acids.

Methodology:

- Electrosynthesis of the Oxazole Ester: In an undivided electrochemical cell, a suitable β -diketone precursor (2 mmol), a substituted benzylamine (2 mmol), and a supporting electrolyte such as NH₄I (4 mmol) are dissolved in a solvent like DMF (10 mL).[7] The cell is fitted with a nickel sheet cathode and a graphite rod anode.[7]
- Electrolysis: A constant current is applied (e.g., 60 mA) at room temperature until the starting material is consumed, as monitored by GC-MS.[7]
- Workup and Purification: Following electrolysis, the solution is treated with Na₂S₂O₃, washed with water, and extracted with an organic solvent like ethyl acetate. The crude product is concentrated under reduced pressure and purified by column chromatography on silica gel. [7]
- Hydrolysis to Carboxylic Acid: The purified oxazole ester intermediate is refluxed with an aqueous base solution (e.g., 10% NaOH) for several hours to hydrolyze the ester.[2]
- Acidification: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the final carboxylic acid product, which is then collected by filtration, washed, and dried.[2]

Compound Characterization Workflow

Post-synthesis, a rigorous analytical workflow is required to confirm the structure, identity, and purity of the final compound.

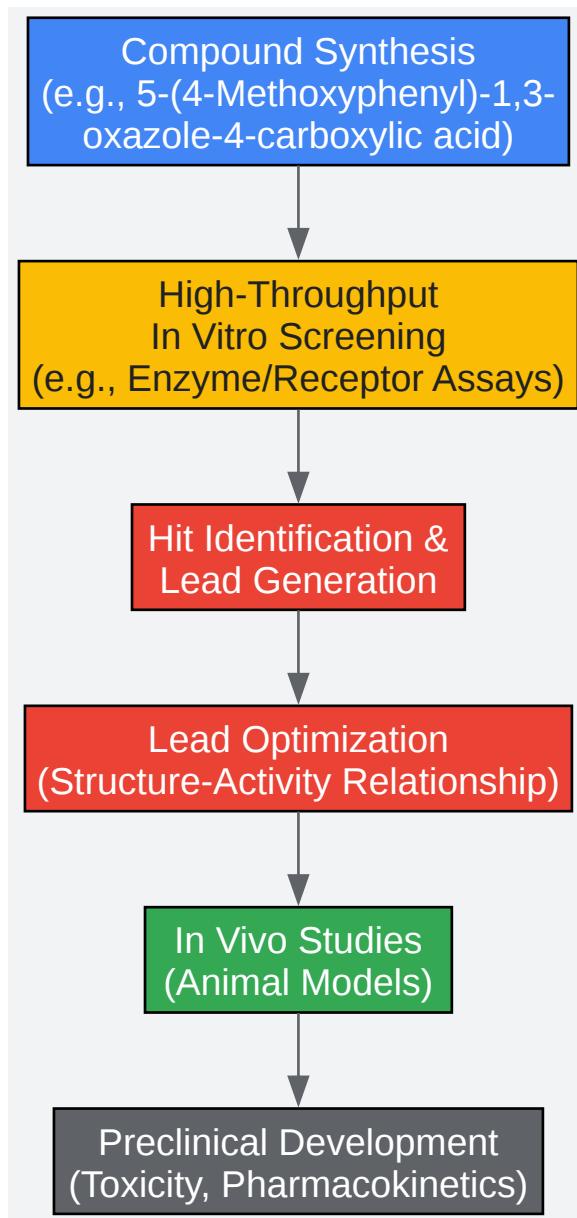
[Click to download full resolution via product page](#)

Caption: Standard workflow for the purification and analysis of a synthesized compound.

Analytical Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Chemical shifts are typically referenced to residual solvent signals (e.g., CDCl_3 at δ 7.26 for ^1H and δ 77.0 for ^{13}C).^[7] This provides primary confirmation of the chemical structure.
- Mass Spectrometry (MS): Low-resolution mass spectrometry (e.g., GC-MS with electron ionization at 70 eV) is used to determine the molecular weight of the compound.^[7]
- High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed to determine the exact mass of the molecule, confirming its elemental composition.^[7]
- Purity Analysis: High-Performance Liquid Chromatography (HPLC) is often used to assess the purity of the final product, ensuring it meets the standards required for further biological testing.

Potential Biological Significance and Applications


The oxazole ring is a key structural motif in medicinal chemistry. Its derivatives are known to possess a broad spectrum of biological activities.^[3] While **5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid** has not been specifically characterized, its structural class suggests potential for investigation in various therapeutic areas.

Potential Areas of Interest:

- Anti-inflammatory Agents: Many heterocyclic compounds, including isoxazole derivatives, are explored for anti-inflammatory properties.^[8]
- Antimicrobial Agents: The oxadiazole and isoxazole cores have been successfully incorporated into compounds with potent antibacterial and antifungal activity.^{[2][3]}
- Anticancer Research: Certain isoxazoles are being investigated as potential antitumor agents, for example, through the inhibition of enzymes like aurora kinase.^[2]

- Agrochemicals: The oxazole scaffold is also present in molecules developed as herbicides and pesticides.[2]

The typical path from a novel compound to a potential therapeutic agent involves a multi-stage screening and development process, as illustrated below.

[Click to download full resolution via product page](#)

Caption: General pathway for small molecule drug discovery and development.

Safety and Handling

5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid is classified as an irritant.^[4] Standard laboratory safety protocols should be followed when handling this compound.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[4]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
- Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β -Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-(4-METHOXYPHENYL)-1,3-OXAZOLE-4-CARBOXYLIC ACID | 89205-07-2 [amp.chemicalbook.com]
- 5. 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid | CAS 89205-07-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. PubChemLite - 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid (C11H9NO4) [pubchemlite.lcsb.uni.lu]
- 7. rsc.org [rsc.org]
- 8. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1350663#5-4-methoxyphenyl-1-3-oxazole-4-carboxylic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com